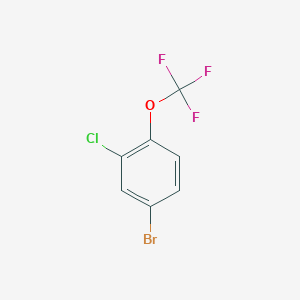

4-溴-2-氯-1-(三氟甲氧基)苯

描述

The compound "4-Bromo-2-chloro-1-(trifluoromethoxy)benzene" is a halogenated aromatic molecule that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This structure suggests potential reactivity typical of halogenated aromatics, such as participation in electrophilic aromatic substitution reactions and utility in the synthesis of more complex organic compounds.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of "4-Bromo-2-chloro-1-(trifluoromethoxy)benzene," they do provide insights into related compounds. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is described, which involves treatment with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar bromination methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied. For example, the vibrational spectroscopic analysis of 1-bromo-4-chlorobenzene and 2-bromo-4-chlorotoluene provides insights into the impact of halogen substitution on the benzene ring . These studies, which include both experimental and theoretical approaches, help in understanding the molecular geometry, vibrational frequencies, and electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be inferred from studies on similar molecules. For instance, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into various other compounds through condensation and oxidative cyclization reactions indicates the potential for diverse chemical transformations . Additionally, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction demonstrates the utility of halogenated benzene derivatives in forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be complex due to the presence of multiple substituents that influence intermolecular interactions. For example, the crystal structure analysis of bromo- and bromomethyl-substituted benzenes reveals various types of interactions, such as C–H···Br and C–Br···π, which can affect the compound's solid-state properties . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene also highlight the potential for optical applications of such compounds .

科学研究应用

化学合成

“4-溴-2-氯-1-(三氟甲氧基)苯” 由于其独特的结构和反应活性,经常被用作化学合成的起始原料 . 同时存在溴和氯原子使其成为各种取代反应的多功能化合物。

杂环芳烃的直接芳基化

与“4-溴-2-氯-1-(三氟甲氧基)苯”类似的化合物已用于杂环芳烃的直接芳基化 . 这个过程在复杂有机分子的合成中至关重要,尤其是在药物研究中。

安全和危害

属性

IUPAC Name |

4-bromo-2-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSENYRJAJFHXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592995 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158579-80-7 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B134181.png)